molecular formula C10H18N2 B3164495 (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 893573-03-0

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No. B3164495
M. Wt: 166.26 g/mol
InChI Key: OMDPUAFQICCZTB-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine” is a chemical compound with the molecular formula C10H18N2 . It is also known by other names such as “N-[(1-Methyl-1H-pyrrol-2-yl)methyl]butan-1-amine” and "1H-Pyrrole-2-methanamine, N-butyl-1-methyl-" .


Molecular Structure Analysis

The molecular structure of this compound consists of a butan-2-yl group attached to a (1-methyl-1H-pyrrol-2-yl)methyl group . The exact 3D structure can be viewed using appropriate chemical visualization software .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.263 Da and a monoisotopic mass of 166.147003 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of heterocyclic compounds, such as benzimidazoles and pyrroles, often involves the use of related amines as intermediates or catalysts. For instance, research has developed methods for synthesizing 2-methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles and 1,2,4-trisubstituted pyrroles, which are of significant interest in the development of new pharmaceuticals and materials due to their diverse biological activities and chemical properties (Stroganova et al., 2013). The versatility of such compounds allows for extensive exploration of their potential applications, ranging from drug development to materials science.

Catalysis and Material Science

In the realm of catalysis, novel methodologies have been explored using related amine compounds for the aerobic oxidation of cyclic amines to lactams, which are crucial intermediates in the synthesis of various polymers and pharmaceuticals (Dairo et al., 2016). Such research highlights the potential of using related amines in catalytic processes for the efficient and environmentally friendly production of important chemical feedstocks.

Heterocyclic Compound Synthesis

The synthesis of pyrrole and pyrazole derivatives, which have shown potential in various fields such as pharmaceuticals, agrochemicals, and materials science, often employs related amines. These compounds have been synthesized for their insecticidal, antibacterial, and antifungal properties, demonstrating the broad applicability of related amines in the synthesis of biologically active compounds (Deohate & Palaspagar, 2020).

Pharmaceutical Applications

In pharmaceutical research, compounds synthesized using related amines have been explored for their cytotoxic activities against tumor cell lines, indicating potential applications in cancer therapy (Kodadi et al., 2007). This underscores the significance of related amines in the development of new therapeutic agents.

properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-4-9(2)11-8-10-6-5-7-12(10)3/h5-7,9,11H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDPUAFQICCZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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